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Introduction
Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, most

notably Claviceps purpurea. These fungi infect various grains and grasses, replacing the

developing kernels with their sclerotia, which contain a mixture of these toxic alkaloids.

Consumption of contaminated food and feed can lead to a toxic condition known as ergotism,

which can manifest in both convulsive and gangrenous forms in humans and animals. Due to

their potent biological effects, many ergot alkaloids have also been utilized in the development

of pharmaceuticals.

Rapid and accurate detection of ergot alkaloids is crucial for ensuring food and feed safety, as

well as for quality control in the pharmaceutical industry. While traditional analytical methods

like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are highly

sensitive and specific, they often require expensive equipment, skilled personnel, and lengthy

sample preparation procedures. Immunoassays, such as Enzyme-Linked Immunosorbent

Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a rapid, cost-effective, and user-

friendly alternative for screening large numbers of samples.

This document provides detailed application notes and protocols for the use of immunoassays

in the rapid detection of ergot alkaloids.
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Principle of Competitive Immunoassays for Ergot
Alkaloids
Ergot alkaloids are small molecules (haptens) that are not immunogenic on their own.

Therefore, immunoassays for their detection are typically designed in a competitive format. In

these assays, the ergot alkaloid in the sample competes with a labeled or immobilized ergot

alkaloid derivative for a limited number of binding sites on a specific antibody. The resulting

signal is inversely proportional to the concentration of the ergot alkaloid in the sample.

Application Note 1: Competitive Indirect ELISA (CI-
ELISA) for Ergot Alkaloid Quantification
The Competitive Indirect Enzyme-Linked Immunosorbent Assay (CI-ELISA) is a laboratory-

based technique that allows for the quantitative or semi-quantitative determination of ergot

alkaloids in various sample matrices. This method is highly sensitive and suitable for screening

multiple samples simultaneously.

Experimental Protocol: CI-ELISA
1. Materials and Reagents:

96-well microtiter plates

Ergot alkaloid-protein conjugate (for coating)

Anti-ergot alkaloid monoclonal or polyclonal antibody

Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

Ergot alkaloid standards of known concentrations

Sample extraction solution (e.g., acetonitrile/water mixture)

Coating buffer (e.g., 0.05 M sodium carbonate buffer, pH 9.6)

Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)
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Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS)

Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

Stop solution (e.g., 2 M Sulfuric Acid)

Microplate reader

2. Procedure:

Coating:

Dilute the ergot alkaloid-protein conjugate in coating buffer to the optimal concentration.

Add 100 µL of the diluted conjugate to each well of the 96-well plate.

Incubate for 2 hours at 37°C or overnight at 4°C.

Wash the plate three times with wash buffer.[1]

Blocking:

Add 200 µL of blocking buffer to each well to block any remaining non-specific binding

sites.

Incubate for 1-2 hours at 37°C.

Wash the plate three times with wash buffer.[1]

Competitive Reaction:

Add 50 µL of the ergot alkaloid standard solutions or extracted samples to the wells.

Immediately add 50 µL of the diluted anti-ergot alkaloid primary antibody to each well.

Incubate for 1 hour at 37°C. During this step, the free ergot alkaloids in the sample and the

coated ergot alkaloid conjugate compete for binding to the primary antibody.

Secondary Antibody Incubation:
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Wash the plate three times with wash buffer.

Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

Incubate for 1 hour at 37°C.

Signal Development:

Wash the plate five times with wash buffer.

Add 100 µL of the TMB substrate solution to each well.

Incubate in the dark at room temperature for 15-30 minutes. A blue color will develop.

Stopping the Reaction:

Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

Measurement:

Read the absorbance (Optical Density - OD) of each well at 450 nm using a microplate

reader within 10 minutes of adding the stop solution.

3. Data Analysis:

The concentration of ergot alkaloids in the samples is inversely proportional to the OD values.

A standard curve is generated by plotting the OD values of the standards against their known

concentrations. The concentration of ergot alkaloids in the samples can then be determined by

interpolating their OD values on the standard curve.

Quantitative Data for Ergot Alkaloid ELISAs
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Parameter Value Matrix Reference

Limit of Detection

(LOD)

0.03 ng/mL

(ergometrine)
Buffer [1]

Limit of Detection

(LOD)

2.0 ng/mL

(ergocornine)
Buffer [1]

Limit of Detection

(LOD)
20 ng/g Rye and Wheat Flour [1]

Limit of Detection

(LOD)
14 ng/g Bread [1]

Recovery 85-110%
Rye and Wheat Flour,

Bread
[1]

Precision (RSD) 0.1-11.7%
Rye and Wheat Flour,

Bread
[1]

Cross-Reactivity of a Generic Ergometrine EIA:

Compound Cross-Reactivity (%)

Ergometrine 100

Ergotamine Weak

Ergocristine Weak

Ergocryptine Weak

Ergocornine Weak

Ergosine Weak

Ergovaline Weak

Note: The ergometrine EIA showed broad specificity, reacting with several ergot alkaloids and

their epimers, making it suitable for a generic test system for total ergot alkaloids.[1]
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CI-ELISA Workflow Diagram

Plate Preparation Competitive Assay Detection Analysis
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Caption: Workflow for a Competitive Indirect ELISA.

Application Note 2: Lateral Flow Immunoassay
(LFIA) for Rapid Screening of Ergot Alkaloids
The Lateral Flow Immunoassay (LFIA), also known as a strip test, is a rapid, single-step, and

portable immunochromatographic method for the qualitative or semi-quantitative detection of

ergot alkaloids. It is ideal for on-site screening in agricultural settings, grain elevators, and food

processing facilities where rapid decisions are required.

Experimental Protocol: LFIA
1. Materials and Reagents:

LFIA test strips (comprising a sample pad, conjugate pad, nitrocellulose membrane with test

and control lines, and an absorbent pad)

Gold nanoparticle-antibody conjugate (dried on the conjugate pad)

Ergot alkaloid-protein conjugate (immobilized on the test line)

Anti-species antibody (immobilized on the control line)

Sample extraction solution

Running buffer (if required)
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Pipettes

2. Procedure:

Sample Preparation:

Extract the ergot alkaloids from the ground sample using an appropriate extraction

solution.

Centrifuge the extract to pellet any solid material.

The supernatant can be used directly or may require dilution in a running buffer.

Assay Performance:

Place the LFIA test strip on a flat, dry surface.

Apply a defined volume of the prepared sample extract (e.g., 100 µL) to the sample pad of

the test strip.

Allow the liquid to migrate along the strip by capillary action for a specified time (e.g., 5-10

minutes).

Interpretation of Results:

Negative Result: Two colored lines appear, one at the control line (C) position and one at

the test line (T) position. This indicates that the concentration of ergot alkaloids in the

sample is below the detection limit, and the antibody-gold conjugate was able to bind to

the immobilized antigen on the test line.

Positive Result: Only one colored line appears at the control line (C) position. The absence

of a line at the test line (T) position indicates that the ergot alkaloids in the sample have

bound to the antibody-gold conjugate, preventing it from binding to the immobilized

antigen on the test line.

Invalid Result: No line appears at the control line (C) position. This indicates a problem

with the test strip or the procedure, and the test should be repeated.
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Quantitative Data for Ergot Alkaloid LFIAs
Parameter Value Analyte Reference

IC50 (Dipstick) 5 ng/mL Ergotamine [2]

IC50 (Dipstick) 10 ng/mL Ergocristine [2]

LFIA Workflow and Principle Diagram
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Caption: Workflow for a Lateral Flow Immunoassay.

Sample Preparation for Grain and Feed Samples
The extraction of ergot alkaloids from complex matrices like grains and feed is a critical step for

accurate immunoassay results. A common and effective method is a modified QuEChERS

(Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Protocol for Sample Extraction:

Grind the grain or feed sample to a fine powder.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.conffidence.eu/wp-content/uploads/2014/08/P21-ALKALOIDS_DIPSTICK_WP4A.pdf
https://www.conffidence.eu/wp-content/uploads/2014/08/P21-ALKALOIDS_DIPSTICK_WP4A.pdf
https://www.benchchem.com/product/b1231518?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weigh 5-10 g of the powdered sample into a centrifuge tube.

Add an extraction solvent. A common solvent is a mixture of acetonitrile and water (e.g.,

84:16 v/v) with a buffer such as ammonium carbonate to maintain an alkaline pH, which

minimizes the epimerization of ergot alkaloids.[3]

Shake vigorously for 1-3 minutes.

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid material.

The supernatant can be directly used in the immunoassay or may require a dilution step with

the assay buffer to minimize matrix effects.

Conclusion
Immunoassays, particularly ELISA and LFIA, provide powerful tools for the rapid detection of

ergot alkaloids. ELISA is well-suited for laboratory-based, quantitative screening of a large

number of samples, while LFIA is ideal for on-site, qualitative, or semi-quantitative screening

where immediate results are needed. The choice of method depends on the specific

application, required sensitivity, and available resources. Proper sample preparation is crucial

for obtaining accurate and reliable results with either technique. While immunoassays are

excellent screening tools, positive results, especially in regulatory contexts, should be

confirmed by a reference method such as HPLC or LC-MS/MS.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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